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molecular formula C9H7BrN2O B8670334 2-bromo-1-(1H-indazol-6-yl)ethanone

2-bromo-1-(1H-indazol-6-yl)ethanone

Cat. No. B8670334
M. Wt: 239.07 g/mol
InChI Key: LAHDMSFZCZOZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377983B2

Procedure details

Pyrrolidone hydrotribromide (1.8 g, 3.6 mmol) was added to a solution of 1-(1H-indazol-6-yl)ethanone (0.5 g, 3 mmol) in THF (10 mL) and the solution was heated at reflux for 2 h. The solution was allowed to cool to room temperature and H2O (30 mL) was added and the mixture was extracted with EtOAc (3×20 mL) and dried (MgSO4). The solvent was removed at reduced pressure to afford 2-bromo-1-(1H-indazol-6-yl)-ethanone, which was used directly in the next step with no purification.
[Compound]
Name
Pyrrolidone hydrotribromide
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CNC(=O)C1.[Br:7][Br-]Br.[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([C:19](=[O:21])[CH3:20])[CH:17]=2)[CH:12]=[N:11]1.O>C1COCC1>[Br:7][CH2:20][C:19]([C:16]1[CH:17]=[C:18]2[C:13]([CH:12]=[N:11][NH:10]2)=[CH:14][CH:15]=1)=[O:21] |f:0.1|

Inputs

Step One
Name
Pyrrolidone hydrotribromide
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=CC2=CC=C(C=C12)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C2C=NNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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